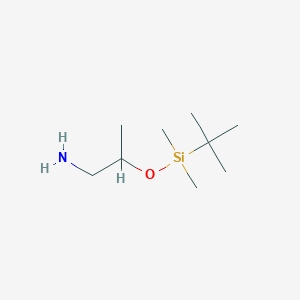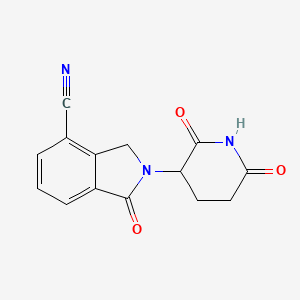
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a piperidyl group and an isoindoline core. It is often used in the development of pharmaceuticals and as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile involves its interaction with specific molecular targets. It can bind to proteins and enzymes, modulating their activity. This interaction often leads to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis. The compound’s effects are mediated through its ability to form stable complexes with its targets, thereby altering their function .
相似化合物的比较
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike its analogs, it has a higher affinity for certain molecular targets, making it a valuable tool in research and therapeutic applications .
属性
分子式 |
C14H11N3O3 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carbonitrile |
InChI |
InChI=1S/C14H11N3O3/c15-6-8-2-1-3-9-10(8)7-17(14(9)20)11-4-5-12(18)16-13(11)19/h1-3,11H,4-5,7H2,(H,16,18,19) |
InChI 键 |
LWMOTIQKAURFAC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
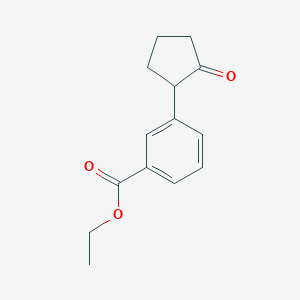
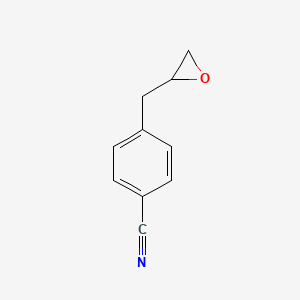
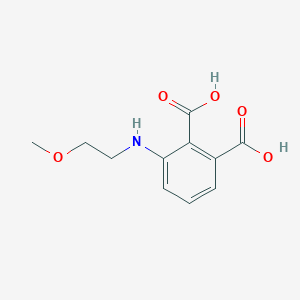
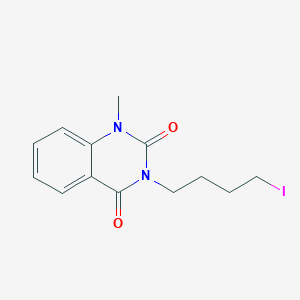

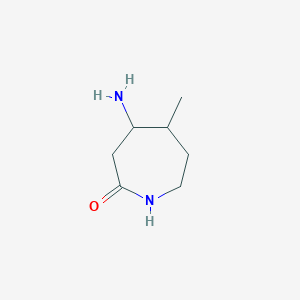

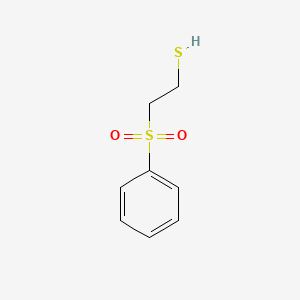
![9,10-Dihydro-4H-thieno[2,3-c][1]benzazepine](/img/structure/B8430831.png)
![1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-2-one](/img/structure/B8430845.png)
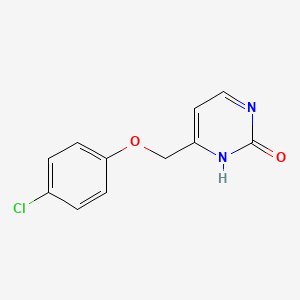
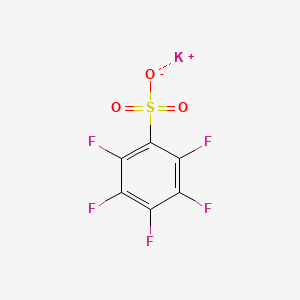
![3-Bromo-7-fluorothieno[2,3-c]pyridine](/img/structure/B8430871.png)
